molecular formula C21H18N4O3S B2999977 (Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one CAS No. 1164509-37-8

(Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one

Cat. No.: B2999977
CAS No.: 1164509-37-8
M. Wt: 406.46
InChI Key: UFKGMVSVSMOHRF-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one belongs to a class of thiazol-4(5H)-one derivatives characterized by a Z-configured benzylidene substituent and a pyrazolylamino moiety. The 4-hydroxybenzylidene group enhances hydrogen-bonding capacity, which may influence solubility, crystallinity, and intermolecular interactions .

Properties

IUPAC Name

(5Z)-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-18(20(28)25(24(13)2)15-6-4-3-5-7-15)22-21-23-19(27)17(29-21)12-14-8-10-16(26)11-9-14/h3-12,26H,1-2H3,(H,22,23,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKGMVSVSMOHRF-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)C(=CC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)/C(=C/C4=CC=C(C=C4)O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is a compound featuring a thiazole ring and pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole structures. For instance, thiazolidin-4-one derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
44MCF-70.45
44A5490.53
44HeLa0.52
48aMCF-70.16
48bA27800.11

These compounds exhibit selective cytotoxicity, with some showing a selectivity index (SI) ranging from 3 to 15 against normal cells .

2. Antimicrobial Activity

The compound's pyrazole component has been associated with antibacterial and antifungal activities. Pyrazoles have demonstrated effectiveness against various pathogenic bacteria and fungi:

Activity TypePathogen TypeReference
AntibacterialGram-positive bacteria
AntifungalCandida species

Recent studies indicate that thiazole derivatives also exhibit potent antimicrobial properties, further supporting the potential of this compound in treating infections .

3. Anti-inflammatory Properties

Thiazolidinone derivatives have been reported to possess anti-inflammatory effects through the inhibition of key inflammatory mediators. The compound's structure suggests that it could modulate pathways involved in inflammation, similar to other derivatives that have shown efficacy in reducing inflammatory markers .

4. Antioxidant Activity

The antioxidant capacity of thiazolidinone compounds is notable, with some exhibiting significant inhibition of lipid peroxidation and free radical scavenging abilities:

CompoundEC50 (mM)
3i0.565
3r0.708

These findings suggest that the incorporation of hydroxy groups in the structure enhances antioxidant activity .

Case Studies

A study conducted on a series of thiazolidinone derivatives demonstrated their ability to inhibit tyrosinase activity effectively, which is crucial for melanin synthesis and skin pigmentation disorders. The study found that specific analogs exhibited IC50 values as low as 0.11 µM against tyrosinase .

Another investigation into the anti-cancer properties revealed that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis in treated cells, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-4(5H)-one derivatives exhibit structural diversity based on substituents at the benzylidene and phenylamino positions. Below is a comparative analysis of the target compound with analogs reported in recent studies:

Table 1: Structural and Physicochemical Comparison

Compound ID Benzylidene Substituent Phenyl Substituent Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
Target 4-hydroxy 1,5-dimethyl-3-oxo-2-phenyl >250* IR: 3010 (NH), 1710 (C=O); NMR: δ 7.64 (=CH)
6j 2-chloro 4-nitro 110–112 94 IR: 1710 (C=O), 1591 (C=C); NMR: δ 7.92 (=CH)
9 4-chloro 1,5-dimethyl-3-oxo-2-phenyl >250 62 IR: 1710 (C=O); NMR: δ 7.47–7.64 (Ar–CH)

*Inferred from structurally similar analogs .

Key Observations :

Substituent Effects on Melting Points :

  • The target compound and 4-chloro analog (Compound 9) exhibit high melting points (>250°C), likely due to strong intermolecular hydrogen bonds (4-hydroxy/4-chloro) and π-π stacking . In contrast, the 2-chloro analog (6j) melts at 110–112°C, reflecting weaker crystal packing with a nitro group .

Synthetic Yields :

  • Electron-withdrawing groups (e.g., nitro in 6j) improve yields (94%) by stabilizing intermediates, while bulky or polar substituents (e.g., 4-hydroxy in the target compound) may reduce yields due to steric or solubility challenges .

Spectral Trends :

  • The =CH proton in the benzylidene group resonates at δ ~7.6–7.9 ppm in all analogs, confirming Z-configuration .
  • IR spectra consistently show C=O stretching at ~1710 cm⁻¹, but the target compound’s 4-hydroxy group introduces additional NH stretching at 3010 cm⁻¹ .

Research Findings and Implications

  • Biological Activity : While MIC50 data for the target compound is unavailable, analogs like 6j (MIC50 = 8 µg/mL against S. aureus) suggest that electron-withdrawing substituents enhance antimicrobial activity . The 4-hydroxy group’s role in bioactivity warrants further investigation.
  • Crystallography : SHELX software has been critical in resolving the Z-configuration and hydrogen-bonding networks in related compounds .

Q & A

(Basic) What are the optimal synthetic routes for (Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one?

The compound is typically synthesized via condensation reactions involving thiazol-4(5H)-one precursors and aromatic aldehydes. A general method involves:

  • Step 1 : Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form the thiazole backbone.
  • Step 2 : Condensation with 4-hydroxybenzaldehyde in 1,4-dioxane under reflux with a catalytic amount of piperidine (5 hours), followed by acidification to precipitate the product .
  • Key considerations : Use of polar aprotic solvents (e.g., 1,4-dioxane) enhances reaction efficiency, while piperidine catalyzes Knoevenagel condensation for the benzylidene moiety .

(Basic) What spectroscopic techniques are recommended for characterizing this compound, and how should data inconsistencies be addressed?

  • ¹H/¹³C NMR : Assign peaks using DEPT/HSQC to resolve overlapping signals (e.g., δ 1.69–1.75 ppm for CH₂ groups in the dihydrothiophene ring) .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]⁺) accuracy.
  • Addressing inconsistencies : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT) to resolve ambiguities in stereochemistry or tautomerism .

(Advanced) How should researchers design cytotoxicity assays to evaluate this compound’s antitumor potential?

  • Cell lines : Use diverse cancer models (e.g., MCF-7, DLD-1, HEPG-2) and normal fibroblast controls (WI-38) to assess selectivity .
  • Protocol :
    • Culture cells in RPMI-1640 medium with 5% FBS and 2 mM L-glutamine.
    • Treat with compound concentrations (0.1–100 µM) for 48–72 hours.
    • Quantify viability via sulforhodamine B (SRB) assay , measuring absorbance at 565 nm .
  • Controls : Include CHS-828 (reference antitumor agent) and vehicle (0.5% DMSO) to validate assay integrity .

(Advanced) How can structural modifications enhance the compound’s bioactivity, and what computational tools support SAR studies?

  • Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to improve cytotoxicity .
    • Replace the 4-hydroxybenzylidene moiety with heterocyclic aldehydes (e.g., coumarin) to modulate solubility .
  • Computational tools :
    • Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin.
    • Use QSAR models to correlate substituent effects with IC₅₀ values .

(Advanced) How can researchers resolve contradictions in spectral data arising from tautomerism or geometric isomerism?

  • Strategies :
    • Variable-temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .
    • HPLC-PDA : Separate isomers using a C18 column (acetonitrile/water gradient) and compare retention times/UV profiles.
    • Theoretical calculations : Optimize Z/E configurations via Gaussian09 using B3LYP/6-31G(d) to match experimental data .

(Basic) What purification methods are optimal for isolating this compound?

  • Recrystallization : Use 1,4-dioxane or ethanol to remove byproducts, achieving >95% purity .
  • Column chromatography : Employ silica gel (hexane/ethyl acetate, 7:3) for challenging separations, particularly if synthetic intermediates are polar .

(Advanced) How can solubility limitations in biological assays be addressed without compromising compound stability?

  • Solubility enhancers : Prepare stock solutions in DMSO (≤0.5% final concentration) to avoid precipitation .
  • Formulation strategies : Use β-cyclodextrin inclusion complexes or nanoemulsions to improve aqueous dispersion .

(Advanced) What mechanistic insights can be gained from studying this compound’s interaction with cellular targets?

  • Target identification : Perform thermal shift assays (CETSA) to identify protein targets by monitoring thermal stabilization .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., apoptosis, cell cycle arrest) post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.